molecular formula C17H17NO4 B13575933 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid

5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid

Cat. No.: B13575933
M. Wt: 299.32 g/mol
InChI Key: FWFKNKQSDQKYAJ-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a dimethylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-dimethylbenzoic acid.

    Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction.

    Benzyloxycarbonyl Protection: The amino group is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Final Coupling: The protected amino group is coupled with the 2,3-dimethylbenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the benzyloxycarbonyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents such as bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration are employed.

Major Products

    Oxidation: Oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives.

    Reduction: Reduction can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The benzyloxycarbonyl group is a common protecting group in peptide synthesis, allowing for the study of peptide chains and their functions.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The structural features of the compound can be modified to enhance biological activity or reduce toxicity.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(((Benzyloxy)carbonyl)amino)valeric acid: Similar in structure but with a different core, leading to different reactivity and applications.

    N-Benzyloxycarbonyl-5-aminovaleric acid: Another related compound with variations in the amino acid chain length and structure.

Uniqueness

5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid is unique due to its specific combination of functional groups and the dimethylbenzoic acid core

Biological Activity

5-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbenzoic acid, an N-acyl-alpha amino acid derivative, plays a significant role in biochemical pathways, particularly in peptide synthesis. Its structural complexity, characterized by the presence of a benzyloxy group, carbonyl group, and amino group, enhances its functionality as a protecting group for amines during synthetic processes. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research, and relevant case studies.

Structural Features

FeatureDescription
Benzyloxy Group Provides stability and solubility
Carbonyl Group Enhances reactivity in peptide bonds
Amino Group Essential for forming peptide bonds

Role in Peptide Synthesis

This compound is primarily utilized as a protecting group in peptide synthesis. Its ability to stabilize reactive intermediates during peptide bond formation significantly improves the yield and specificity of synthetic procedures. Studies indicate that this compound interacts favorably with various coupling reagents and solvents to optimize reaction conditions.

Interaction Studies

Research has demonstrated that this compound effectively stabilizes reactive intermediates during peptide synthesis. The compound's structural configuration allows it to function efficiently as a protecting group while maintaining compatibility with diverse synthetic methodologies .

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. The following table highlights some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-5-cyano-N,N-dimethylbenzamideContains cyano groupUsed in different synthetic pathways
Benzyloxycarbonyl-L-leucineSimilar benzyloxycarbonyl structureCommonly used as a protecting group
N-Boc-L-alanineContains tert-butoxycarbonyl groupWidely used in peptide synthesis

The uniqueness of this compound lies in its specific structural configuration that enhances its effectiveness in peptide synthesis.

Study on IL-15 Inhibition

Recent research has explored the potential of benzoic acid derivatives, including compounds structurally related to this compound, as inhibitors of interleukin-15 (IL-15). IL-15 plays a crucial role in inflammatory and autoimmune disorders. The study identified several benzoic acid derivatives that effectively reduced IL-15 activity by selectively blocking the IL-15 receptor alpha (IL-15Rα) .

Key Findings from the Study:

  • Active Compounds: Out of 16 synthesized molecules, 7 exhibited significant inhibitory activity against IL-15.
  • Structural Characteristics: Active compounds contained specific functional groups that enhanced their binding affinity to IL-15Rα.

This study underscores the potential therapeutic applications of compounds like this compound in modulating immune responses.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2,3-dimethyl-5-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-8-14(9-15(12(11)2)16(19)20)18-17(21)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

FWFKNKQSDQKYAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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